molecular formula C19H13Cl2N3 B14242428 N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303758-21-6

N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B14242428
CAS No.: 303758-21-6
M. Wt: 354.2 g/mol
InChI Key: CRMUZKFBYULJBE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is an organic compound characterized by the presence of dichlorobenzylidene and phenyldiazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug intermediate.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline is unique due to its specific combination of dichlorobenzylidene and phenyldiazenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

303758-21-6

Molecular Formula

C19H13Cl2N3

Molecular Weight

354.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H13Cl2N3/c20-18-8-4-5-14(19(18)21)13-22-15-9-11-17(12-10-15)24-23-16-6-2-1-3-7-16/h1-13H

InChI Key

CRMUZKFBYULJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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